Product packaging for (R)-2-amino-1-(pyridin-3-yl)ethanol(Cat. No.:CAS No. 391906-13-1)

(R)-2-amino-1-(pyridin-3-yl)ethanol

Cat. No.: B3264467
CAS No.: 391906-13-1
M. Wt: 138.17 g/mol
InChI Key: BTKNUYMZBBWHIM-ZETCQYMHSA-N
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Description

Significance of Chiral Amino Alcohols in Organic Synthesis and Ligand Design

Chiral amino alcohols are fundamental to asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. semanticscholar.orgwestlake.edu.cn They are frequently employed as chiral auxiliaries, temporary components of a molecule that direct the stereochemical outcome of a reaction. nih.gov Furthermore, they serve as precursors for a wide array of more complex chiral molecules.

Perhaps their most impactful application is in the design of chiral ligands for metal-catalyzed asymmetric reactions. nih.gov These ligands coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of reactions such as hydrogenations, aldol (B89426) additions, and diethylzinc (B1219324) additions to aldehydes. mdpi.comresearchgate.net The ability to readily synthesize a variety of chiral amino alcohols from simple precursors allows for the fine-tuning of ligand structure to optimize enantioselectivity for specific transformations. nih.gov

The development of efficient synthetic methods for chiral amino alcohols remains an active area of research, with approaches ranging from the reduction of α-amino ketones to enzymatic cascades. acs.orgfrontiersin.orgnih.gov These methods aim to provide access to a diverse range of enantiomerically pure amino alcohols for various applications. nih.gov

Role of the Pyridine (B92270) Moiety in Chiral Scaffolds and Reactivity

The inclusion of a pyridine ring within a chiral scaffold, as seen in (R)-2-amino-1-(pyridin-3-yl)ethanol, imparts specific and valuable properties. The nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal centers in catalytic processes. youtube.com This introduces an additional point of interaction that can influence the geometry and reactivity of the catalyst, often leading to enhanced selectivity. hkbu.edu.hk

The combination of the chiral amino alcohol and the pyridine ring in this compound creates a bifunctional ligand with distinct coordination sites, making it a versatile tool in the development of novel catalysts and functional materials. mdpi.com

Overview of Academic Research Trajectories for this compound

Academic research has explored various facets of this compound and related structures. A significant area of investigation has been its application as a chiral ligand in asymmetric catalysis. For instance, chiral amino alcohols derived from nicotine, which also contain a pyridine ring, have been successfully used as ligands in the metal-catalyzed addition of diethylzinc to aldehydes, achieving high enantioselectivity. researchgate.net

The synthesis of chiral 1,2-amino alcohols containing pyridine and other heterocyclic systems is a continuous focus. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has emerged as a powerful method for producing these compounds with high yields and excellent enantioselectivities. acs.org

Furthermore, research into the development of recoverable and reusable catalysts has led to the immobilization of chiral amino alcohol-based catalysts onto nanomaterials. While the catalytic efficiency of the immobilized catalyst may be reduced compared to its homogeneous counterpart, the ability to recover and reuse the catalyst is a significant advantage in terms of sustainability and cost-effectiveness. colab.ws The synthesis of related compounds, such as those with different substitution patterns on the pyridine ring, has also been a subject of study, aiming to expand the library of available chiral ligands and building blocks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B3264467 (R)-2-amino-1-(pyridin-3-yl)ethanol CAS No. 391906-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-2-amino-1-pyridin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKNUYMZBBWHIM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for R 2 Amino 1 Pyridin 3 Yl Ethanol

Chemoenzymatic Approaches for Enantioselective Preparation

Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer powerful routes to enantiopure compounds like (R)-2-amino-1-(pyridin-3-yl)ethanol. beilstein-journals.orgnih.gov These methods often involve either the resolution of a racemic mixture or the stereoselective transformation of a prochiral precursor.

Kinetic Resolution Strategies Utilizing Biocatalysts

Kinetic resolution is a widely used technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Biocatalysts, such as enzymes, are particularly well-suited for this purpose due to their high enantioselectivity under mild reaction conditions. nih.govnih.gov

Lipases are a common class of enzymes employed for the kinetic resolution of racemic alcohols. For instance, lipase (B570770) from Pseudomonas fluorescens has been utilized in the transesterification of racemic 3-hydroxy-3-phenylpropanonitrile, a structural analog, demonstrating the potential of this enzyme class for resolving similar amino alcohols. nih.gov In a typical kinetic resolution of a racemic amino alcohol, one enantiomer is selectively acylated by the lipase, allowing for the separation of the slower-reacting enantiomer in high enantiomeric excess. The efficiency of such resolutions can often be enhanced by immobilizing the enzyme and using additives like ionic liquids. nih.gov

Another biocatalytic approach involves the use of peroxygenases. While a study on the kinetic resolution of racemic propargylic alcohols using the peroxygenase from Agrocybe aegerita showed low enantioselectivity, it highlights the ongoing exploration of different enzyme classes for these transformations. nih.gov The success of kinetic resolution is highly dependent on the specific enzyme and substrate pairing.

Enzymatic Reduction Pathways to Enantiopure Intermediates

Enzymatic reduction of a prochiral ketone precursor offers a direct and often highly enantioselective route to a single enantiomer of an alcohol. Alcohol dehydrogenases (ADHs) are frequently used for this purpose, exhibiting excellent stereocontrol. nih.govnih.gov

A notable example is the use of the (R)-selective alcohol dehydrogenase from Lactobacillus kefir (LkADH) for the reduction of various α-halogenated ketones bearing a pyridine (B92270) ring. nih.gov This enzyme has demonstrated the ability to produce the corresponding chiral alcohols with high enantiomeric excess (95% to >99%) and in good yields (up to 98%). nih.gov This approach starts with readily available picoline derivatives, which are converted to the prochiral α-halogenated ketones before the key enzymatic reduction step. nih.gov

Multi-enzyme cascades have also been developed to produce enantiopure amino alcohols from readily available starting materials like L-phenylalanine. nih.gov These complex, one-pot processes can involve a series of enzymatic steps, including oxidation, amination, and reduction, to build the desired chiral molecule with high efficiency and stereoselectivity. nih.gov For example, a cascade involving an alcohol oxidase and an amine dehydrogenase can convert a chiral diol intermediate into an enantiomerically pure amino alcohol. nih.gov

Asymmetric Catalytic Syntheses

Asymmetric catalysis provides a powerful alternative to chemoenzymatic methods for the stereoselective synthesis of chiral molecules. These methods utilize chiral catalysts, which can be small organic molecules (organocatalysts) or transition metal complexes, to control the stereochemical outcome of a reaction. nih.gov

Oxazaborolidine-Catalyzed Reductions

A scalable and efficient asymmetric synthesis of this compound dihydrochloride (B599025) has been developed utilizing an oxazaborolidine-catalyzed borane (B79455) reduction. acs.org This method involves the reduction of 3-chloroacetyl pyridine using borane-dimethyl sulfide (B99878) in the presence of a catalytic amount of an in situ generated oxazaborolidine catalyst. acs.org The oxazaborolidine is derived from a chiral amino alcohol, such as (1R,2S)-cis-1-amino-indan-2-ol. acs.orgnih.gov

The enantiomeric excess (ee) of the product is sensitive to reaction parameters, including the rate of substrate addition and the temperature. acs.org Slower addition rates and optimized temperatures are crucial for achieving high enantioselectivity, as this allows for the efficient regeneration of the active catalyst from the catalyst-product complex. acs.org This methodology has proven to be a practical and scalable route for the production of this important chiral intermediate.

Table 1: Key Parameters in Oxazaborolidine-Catalyzed Reduction

ParameterConditionEffect on Enantiomeric Excess (ee)
Substrate Addition RateSlowHigh ee
Substrate Addition RateFastLow ee
TemperatureOptimizedHigh ee
TemperatureLowLow ee due to slow catalyst regeneration

This table is based on findings from a scalable synthesis of this compound dihydrochloride. acs.org

Organocatalytic Stereocontrol in Precursor Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the creation of chiral molecules. nih.govthieme.de While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis are highly applicable to the synthesis of its precursors.

For instance, organocatalysts can be used to control the stereoselective addition to nitroalkenes, which are precursors to γ-amino acids. thieme.de This type of transformation, often carried out in water using surfactants to form micelles, demonstrates the potential for creating chiral building blocks that could be further elaborated into the desired amino alcohol. thieme.de The development of novel organocatalytic methods continues to expand the toolkit for asymmetric synthesis.

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, and numerous asymmetric transformations have been developed using chiral transition metal complexes. nih.gov These methods are applicable to the synthesis of chiral amino alcohols and their precursors.

One relevant strategy is the iridium-catalyzed borrowing hydrogen amination of racemic α-tertiary 1,2-diols. nih.gov This process, mediated by a chiral phosphoric acid, can provide vicinal β-amino α-tertiary alcohols with excellent yields and high enantioselectivities. nih.gov The reaction proceeds through a dynamic kinetic resolution pathway, where an imine intermediate is formed and then reduced in an enantiodetermining step. nih.gov

Furthermore, copper-catalyzed hydroamination of unprotected allylic alcohols offers an efficient, one-step method for the enantioselective synthesis of γ-amino alcohols. researchgate.net This intermolecular reaction provides access to a range of chiral 1,3-amino alcohols with excellent regio- and enantioselectivity. researchgate.net Such strategies highlight the versatility of transition metal catalysis in accessing diverse chiral amino alcohol scaffolds.

Diastereoselective Synthetic Routes

Diastereoselective synthesis represents a powerful strategy for obtaining enantiomerically pure compounds by creating a new stereocenter under the influence of an existing one. This approach often involves the use of chiral auxiliaries or substrates that guide the stereochemical outcome of a reaction. While specific diastereoselective routes directly yielding this compound are not extensively detailed in the provided search results, the principles of diastereoselective synthesis are well-established in organic chemistry.

A general hypothetical diastereoselective approach could involve the reaction of a chiral precursor containing a pyridine-3-yl moiety with a nucleophile. The inherent chirality of the starting material would direct the incoming group to a specific face of the molecule, resulting in the formation of one diastereomer in preference to the other. Subsequent removal of the chiral auxiliary or transformation of the directing group would then yield the target compound, this compound.

Recent advances in synthetic methodology have highlighted the power of diastereoselective transformations in constructing complex molecular architectures. For instance, diastereoselective aza-Michael reactions and regioselective vinylogous-Mannich reactions have been successfully employed to set subsequent stereocenters with excellent diastereoselectivities, guided by an initial quaternary stereocenter. acs.org Similarly, the diastereoselective synthesis of pyrrolopiperazine-2,6-diones has been achieved with complete diastereoselectivity through one-pot Ugi/nucleophilic substitution/N-acylation sequences. nih.gov These examples underscore the potential for developing a highly diastereoselective synthesis for this compound.

A plausible, though not explicitly documented, diastereoselective route could be conceptualized as follows:

StepDescriptionKey TransformationExpected Diastereomeric Excess (d.e.)
1Attachment of a chiral auxiliary to 3-acetylpyridine.Formation of a chiral enolate or imine.N/A
2Diastereoselective reduction of the ketone or imine.Introduction of the hydroxyl or amino group with controlled stereochemistry.>95%
3Introduction of the second functional group (amino or hydroxyl).Nucleophilic substitution or addition.>95%
4Cleavage of the chiral auxiliary.Removal of the directing group to yield the final product.N/A

This table represents a hypothetical reaction sequence based on established principles of diastereoselective synthesis.

Further research into the application of modern diastereoselective methods, such as those involving organocatalysis or transition-metal catalysis with chiral ligands, could pave the way for a highly efficient and scalable synthesis of this compound.

Synthetic Utility of Chiral Precursors, e.g., (R)-2-chloro-1-(pyridin-3-yl)ethanol

Chiral precursors are instrumental in asymmetric synthesis, providing a pre-existing stereocenter that can be elaborated into the desired target molecule. (R)-2-chloro-1-(pyridin-3-yl)ethanol is a key chiral intermediate whose structure is closely related to the target amino alcohol. Its primary utility lies in its ability to undergo nucleophilic substitution at the carbon atom bearing the chlorine atom. This reaction allows for the introduction of the amino group with retention or inversion of configuration, depending on the reaction mechanism, to furnish this compound.

The chlorine atom in α-chlorocarbonyl compounds and related structures is activated towards nucleophilic substitution by the adjacent functional group. core.ac.uk This reactivity is fundamental to the synthetic utility of (R)-2-chloro-1-(pyridin-3-yl)ethanol. The hydroxyl group can be protected, followed by reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to displace the chloride and form the desired amino alcohol after deprotection.

The synthesis of (R)-2-chloro-1-(pyridin-3-yl)ethanol itself can be achieved through various stereoselective methods, most notably the asymmetric reduction of the corresponding ketone, 2-chloro-1-(pyridin-3-yl)ethanone.

PrecursorSynthetic TransformationReagents/ConditionsProduct
2-chloro-1-(pyridin-3-yl)ethanoneAsymmetric reductionChiral reducing agents (e.g., borane with a chiral oxazaborolidine catalyst) or enzymatic reduction.(R)-2-chloro-1-(pyridin-3-yl)ethanol
(R)-2-chloro-1-(pyridin-3-yl)ethanolNucleophilic substitutionAmmonia or a protected amine equivalent (e.g., sodium azide (B81097) followed by reduction).This compound

The availability of (R)-2-chloro-1-(pyridin-3-yl)ethanol through scalable and efficient enantioselective processes is crucial for its application as a synthetic precursor. Its role as a building block simplifies the synthetic route to this compound by isolating the challenge of stereocontrol to the synthesis of the chlorohydrin itself.

Chemical Reactivity and Derivatization of R 2 Amino 1 Pyridin 3 Yl Ethanol

Functional Group Transformations of the Amino and Hydroxyl Moieties

The presence of both an amino and a hydroxyl group in (R)-2-amino-1-(pyridin-3-yl)ethanol allows for a variety of selective functional group transformations. The relative reactivity of these groups can be modulated by the choice of reagents and reaction conditions.

Amidation and Urethane (B1682113) Formation

The primary amino group of this compound readily undergoes amidation reactions with activated carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form the corresponding amides. fishersci.co.uk These reactions are typically carried out in the presence of a base, like a tertiary amine or pyridine (B92270), to neutralize the acid byproduct and drive the reaction to completion. fishersci.co.uk The use of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with additives like HOBt or HOAt, provides a mild and efficient method for amide bond formation directly from carboxylic acids. fishersci.co.uk

Urethane formation is another important transformation of the amino group. The reaction with isocyanates or chloroformates yields the corresponding ureas or carbamates (urethanes), respectively. These reactions are fundamental in the synthesis of polyurethanes, where diamines or polyamines react with diisocyanates or polyisocyanates. google.comacs.org The resulting urethane linkage is a key structural motif in many polymers and pharmaceutical compounds.

A variety of reagents and conditions can be employed for these transformations, as illustrated in the following table:

TransformationReagent(s)Product Type
AmidationAcyl chloride/anhydride, base (e.g., pyridine, DIEA)Amide
AmidationCarboxylic acid, coupling reagent (e.g., DCC, EDC), additive (e.g., HOBt)Amide
Urethane FormationIsocyanateUrea
Urethane FormationChloroformateCarbamate (Urethane)

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification and esterification reactions. Etherification, the formation of an ether linkage (C-O-C), can be achieved under various conditions, often involving the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.

Esterification, the reaction of the hydroxyl group with a carboxylic acid or its derivative, is a common transformation. pearson.com Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. pearson.comgoogle.com Alternatively, acylation with acyl chlorides or anhydrides in the presence of a base is a highly efficient route to esters. fishersci.co.uk The chemoselectivity between the amino and hydroxyl groups is a critical consideration in these reactions. Protecting the more nucleophilic amino group allows for the selective functionalization of the hydroxyl group.

Oxidation and Reduction Pathways of the Hydroxyl Group

The secondary hydroxyl group in this compound can be oxidized to a ketone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. For instance, mild oxidizing agents are often preferred to avoid over-oxidation or reaction with the amino group or pyridine ring. The oxidation of amino alcohols can sometimes lead to the formation of aldehydes or carboxylic acids, depending on the reaction conditions and the stability of the intermediate products. louisville.edu

Conversely, while the hydroxyl group is already in a reduced state, the term "reduction" in this context might refer to the deoxygenation of the hydroxyl group to an alkyl group. This transformation is generally more challenging and requires specific reagents, such as those used in the Barton-McCombie deoxygenation. However, more commonly, reduction reactions in the context of related structures focus on other functional groups that might be introduced. For example, the reduction of an isoxazoline (B3343090) ring, which can be formed from related precursors, with reagents like lithium aluminum hydride (LAH) can yield 1,3-amino alcohols. chemistry-chemists.com

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows it to react with electrophiles. imperial.ac.uk

One of the fundamental reactions of the pyridine nitrogen is N-oxidation, typically achieved by treatment with oxidizing agents like hydrogen peroxide in acetic acid or with peroxy acids. arkat-usa.org The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. For instance, it can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring. nih.gov

The pyridine nitrogen can also be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. These salts are often more susceptible to nucleophilic attack on the pyridine ring.

Diversification Strategies via Substitution Reactions

The structure of this compound can be further diversified through substitution reactions on the pyridine ring. The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, under forcing conditions or with activated substrates, such substitutions can occur.

More commonly, nucleophilic aromatic substitution (SNAr) is employed, particularly if the pyridine ring is substituted with good leaving groups (e.g., halogens) or is activated by N-oxidation. imperial.ac.uk For instance, halogenated pyridine derivatives can undergo substitution with various nucleophiles like amines, alkoxides, and thiolates to introduce a wide range of functional groups onto the pyridine scaffold. imperial.ac.uk

Formation of Cyclic Derivatives and Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an excellent precursor for the synthesis of various cyclic derivatives and heterocyclic scaffolds.

Condensation reactions with bifunctional reagents can lead to the formation of new heterocyclic rings. For example, reaction with β-keto esters can lead to the formation of pyridopyrimidinones. ysu.amresearchgate.net The reaction with carbon disulfide can be used to form thione-containing heterocycles. nih.gov

Furthermore, the amino and hydroxyl groups can participate in intramolecular cyclization reactions, or act as a scaffold to build more complex polycyclic systems. The synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, can be achieved from 2-aminopyridine (B139424) derivatives through reactions with α-haloketones. rsc.orgrsc.org While the starting material of this article is a 3-substituted pyridine, analogous cyclization strategies can be envisioned.

The following table summarizes some of the heterocyclic scaffolds that can be synthesized from aminopyridine precursors:

Reagent(s)Resulting Heterocyclic Scaffold
β-Keto estersPyrido[1,2-a]pyrimidin-4-ones
α-HaloketonesImidazo[1,2-a]pyridines
Carbon disulfide, Hydrazine3-Thione-1,2,4-triazoles

Applications of R 2 Amino 1 Pyridin 3 Yl Ethanol in Asymmetric Catalysis and Advanced Chemical Synthesis

Chiral Ligand Design for Asymmetric Transformations.researchgate.netnih.gov

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. numberanalytics.com (R)-2-amino-1-(pyridin-3-yl)ethanol serves as a valuable scaffold for the design of novel chiral ligands. researchgate.net

Development of Pyridine-Based Chiral Ligands for Metal Complexes.researchgate.netnih.govrsc.org

The pyridine (B92270) nitrogen and the amino or hydroxyl groups of this compound provide excellent coordination sites for a wide range of metal ions. researchgate.net This has led to the development of a diverse array of pyridine-based chiral ligands. These ligands, when complexed with metals such as ruthenium, rhodium, iridium, iron, and copper, form catalysts for various asymmetric reactions. researchgate.netnih.govrsc.org For instance, half-sandwich complexes of ruthenium, osmium, rhodium, and iridium bearing pyridine-2-ylmethanimine ligands derived from chiral amines have been synthesized and characterized. nih.gov Similarly, heteroleptic iron(II) complexes with chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands have been prepared, demonstrating the versatility of pyridine-based ligand design. rsc.org The synthesis of these metal-ligand complexes is often straightforward, involving the reaction of the chiral ligand with a suitable metal precursor. nih.gov

A notable class of ligands derived from chiral 1,2-amino alcohols are bisoxazoline (BOX) and pybox ligands. nih.gov These have been successfully synthesized using new axially chiral vicinal amino alcohols. nih.gov The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity.

Application in Enantioselective C-C and C-Heteroatom Bond Formations.researchgate.netsemanticscholar.org

Chiral metal complexes derived from this compound and its analogs have proven to be effective catalysts for a variety of enantioselective bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity. semanticscholar.org

Enantioselective Carbon-Carbon Bond Formation:

Enzymatic and metal-catalyzed reactions are pivotal for creating asymmetric carbon-carbon bonds. semanticscholar.org Ligands derived from amino acids and peptides have been employed in metal-catalyzed reactions, including the addition of organozinc reagents to aldehydes and Henry reactions. researchgate.netmdpi.com For example, the enantioselective conjugate addition of aryl boronic acids to α,β-unsaturated ketones has been achieved with high enantioselectivity using a chiral pyridine-based ligand. acs.org

Enantioselective Carbon-Heteroatom Bond Formation:

The formation of carbon-heteroatom bonds in an enantioselective manner is another critical area of application. Chiral ligands based on this compound have been utilized in reactions such as asymmetric hydrogenation, dihydroxylation, and epoxidation. researchgate.net For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been developed for the synthesis of chiral 1,2-amino alcohols with excellent enantioselectivities. nih.gov

Table 1: Applications of this compound Derived Ligands in Asymmetric Catalysis

Reaction Type Metal Ligand Type Enantioselectivity (ee) Reference
Addition of organozinc reagents to aldehydes Various Amino- and imino-based pyridine ligands High researchgate.net
Henry reaction Various Amino- and imino-based pyridine ligands High researchgate.net
Allylic substitution Various Amino- and imino-based pyridine ligands High researchgate.net
Hydrogenation by hydrogen transfer Various Amino- and imino-based pyridine ligands High researchgate.net
Dihydroxylation Various Amino- and imino-based pyridine ligands High researchgate.net
Epoxidation Various Amino- and imino-based pyridine ligands High researchgate.net
Conjugate addition of aryl boronic acids Rhodium Pyridine-based oxazoline (B21484) ligand >95% acs.org
Asymmetric transfer hydrogenation of α-ketoamines Ruthenium Not specified >99% nih.gov

Ligand Structure-Activity Relationships in Asymmetric Catalysis

The enantioselectivity and catalytic activity of metal complexes are highly dependent on the structure of the chiral ligand. In the case of ligands derived from this compound, several structural features can be systematically varied to fine-tune the catalyst's performance.

The nature of the substituent on the amino group plays a crucial role. For example, in the desymmetrization of cyclic meso-imides using oxazaborolidine catalysts, the nitrogen substituent was found to be critical. The steric and electronic properties of this substituent can influence the orientation of the substrate in the catalyst's chiral pocket, thereby dictating the stereochemical outcome of the reaction.

Furthermore, the backbone of the ligand, including the stereochemistry of the amino alcohol, is fundamental to inducing chirality. The rigid and well-defined structure of ligands like PyBox, derived from chiral amino alcohols, creates a specific chiral environment around the metal center. rsc.org The interplay between two different chiral ligands on a single metal ion, as seen in heteroleptic iron(II) complexes, can also significantly influence the properties of the resulting catalyst. rsc.org

Role as a Chiral Auxiliary in Organic Reactions.numberanalytics.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com 1,2-amino alcohols and their heterocyclic derivatives are well-established as effective chiral auxiliaries in asymmetric synthesis. nih.gov

This compound, with its defined stereochemistry, can function as a chiral auxiliary. The amino and hydroxyl groups provide convenient handles for attaching the auxiliary to the substrate. The chiral environment created by the auxiliary then guides the approach of reagents from a specific face, leading to high diastereoselectivity. Subsequent cleavage of the auxiliary provides the desired enantiomer of the product. While the direct use of this compound as a chiral auxiliary is a potential application, specific examples in the literature are less common compared to its use in chiral ligand synthesis. However, the principles of chiral auxiliary-mediated synthesis are well-established and applicable. numberanalytics.com

Utilization as a Chiral Building Block for Complex Molecule Construction.acs.orgbenchchem.com

Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of more complex target molecules, retaining their stereochemical integrity. This compound is a valuable chiral building block due to its inherent chirality and the presence of multiple functional groups that allow for further chemical modifications. acs.org

Synthesis of Chiral Intermediates for Advanced Synthetic Targets.mdpi.com

A key application of this compound as a chiral building block is in the synthesis of chiral intermediates for advanced synthetic targets, particularly in the pharmaceutical industry. mdpi.com For example, a scalable asymmetric synthesis of this compound dihydrochloride (B599025) has been developed, highlighting its importance as a synthetic intermediate. acs.org This process utilizes an oxazaborolidine-catalyzed borane (B79455) reduction of an α-chloroketone, establishing the crucial stereocenter. acs.org

The resulting chiral amino alcohol can then be elaborated into more complex structures. Its amino and hydroxyl groups can be selectively protected and reacted, allowing for the introduction of new functionalities and the construction of intricate molecular architectures. For instance, chiral 1,2-amino alcohols are key structural motifs in many biologically active compounds and natural products. researchgate.net The ability to synthesize this compound in an enantiomerically pure form provides a direct route to a wide range of chiral intermediates that would be difficult to access otherwise.

Scaffold for Novel Chemical Entities

The pyridine ring is a well-recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into a diverse array of drug candidates. The inherent chirality and bifunctionality of this compound make it an attractive starting material for the synthesis of complex and biologically active molecules.

While direct examples of complex molecules synthesized from this compound are not extensively detailed in readily available literature, the principles of using similar chiral amino alcohols and pyridine derivatives are well-established. For instance, the structurally related (R)-1-Pyridin-2-yl-ethanol serves as a crucial building block in the creation of potent and specific chiral inhibitors of phosphodiesterase 5 (PDE5). This highlights the potential of chiral pyridyl-ethanol scaffolds in developing targeted therapeutics.

The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents demonstrates the utility of the pyridine core in constructing novel heterocyclic systems with biological activity. In these endeavors, the amino and alcohol functionalities of a precursor like this compound would provide convenient handles for cyclization and further functionalization, leading to a variety of new chemical entities with potential therapeutic applications. The resulting oxazolidinone ring, combined with the pyridine moiety, can interact with biological targets, and the initial chirality of the starting material can be crucial for stereospecific interactions.

Furthermore, the development of pyrido[2,3-d]pyrimidine (B1209978) derivatives as PIM-1 kinase inhibitors underscores the importance of the pyridine scaffold in designing molecules that target key enzymes in disease pathways. rug.nl The amino and hydroxyl groups of this compound could be strategically modified to construct such fused heterocyclic systems, with the pyridine nitrogen influencing the electronic properties and binding interactions of the final molecule.

The following table provides examples of bioactive pyridine-containing scaffolds, illustrating the potential of this compound as a starting point for similar structures.

Bioactive ScaffoldTarget/ApplicationPotential Synthetic Connection to this compound
Pyrido[2,3-d]pyrimidines PIM-1 Kinase InhibitionThe amino and hydroxyl groups could be utilized to build the pyrimidine (B1678525) ring fused to the pyridine core. rug.nl
3-(Pyridine-3-yl)-2-oxazolidinones Antibacterial AgentsThe amino and alcohol functionalities can directly participate in the formation of the oxazolidinone ring. beilstein-journals.org
Chiral Pyridyl-Ethanol Derivatives PDE5 InhibitionServes as a direct structural analogue, highlighting the value of the chiral pyridyl-ethanol motif.

Contributions to Organocatalytic Systems

Chiral primary β-amino alcohols are recognized as highly valuable bifunctional organocatalysts, capable of promoting a wide range of asymmetric organic transformations. sigmaaldrich.com Their ability to act as both a Brønsted base (via the amino group) and a Brønsted acid (via the hydroxyl group through hydrogen bonding) allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. rsc.orgresearchgate.net

While specific studies detailing the use of this compound itself as a primary organocatalyst are not extensively documented in the reviewed literature, the performance of analogous systems provides a strong indication of its potential. Chiral β-amino alcohols have been successfully employed as organocatalysts in a variety of reactions, including:

Diels-Alder Cycloadditions: Catalyzing the formation of chiral cyclic compounds. researchgate.net

Aldol (B89426) Condensations: Facilitating the stereoselective formation of carbon-carbon bonds. sigmaaldrich.com

Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated compounds. sigmaaldrich.com

1,3-Dipolar Cycloadditions: Enabling the synthesis of chiral five-membered heterocyclic rings. researchgate.net

The catalytic efficiency of these systems is often dependent on the specific structure of the amino alcohol. For example, in the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, the rigidity of the β-amino alcohol ligand, such as in (1S,2R)-1-amino-2-indanol, was found to be crucial for achieving high enantioselectivity. This suggests that the conformationally more flexible this compound might exhibit different catalytic behavior, which could be advantageous for specific substrate classes.

Derivatives of chiral amino alcohols are also widely used as ligands in metal-catalyzed asymmetric reactions. For example, amino alcohols derived from α-pinene have been converted into PHOX (phosphine-oxazoline) ligands, which, when complexed with ruthenium, effectively catalyze the asymmetric transfer hydrogenation of ketones with high enantiomeric excesses (up to 97%). mdpi.com This demonstrates a common strategy where the readily available chiral scaffold of an amino alcohol is elaborated into a more complex ligand to fine-tune its steric and electronic properties for a specific catalytic application.

The following table summarizes the performance of representative β-amino alcohol-based organocatalytic systems, illustrating the potential of this compound and its derivatives in similar transformations.

Catalyst SystemReactionSubstrateProduct YieldEnantiomeric Excess (ee)
γ-Amino alcohol derivatives Asymmetric Borane ReductionPropiophenone-Up to 95% rug.nl
Amino alcohol-derived oxazaborolidine Asymmetric ReductionAryl-alkyl ketones-High (up to 97%) mdpi.com
Amino alcohol-derived PHOX ligand/Ru complex Asymmetric Transfer HydrogenationAcetophenone derivatives-High (up to 97%) mdpi.com

Spectroscopic and Computational Investigations of R 2 Amino 1 Pyridin 3 Yl Ethanol and Its Derivatives

Advanced Spectroscopic Characterization Techniques.nih.govnih.govmdpi.com

Advanced spectroscopic techniques are indispensable for the comprehensive characterization of (R)-2-amino-1-(pyridin-3-yl)ethanol and its derivatives. These methods provide detailed insights into the molecular structure, functional groups, and electronic properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry.nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. omicsonline.orguobasrah.edu.iq Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. uobasrah.edu.iq

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons offer a detailed picture of the molecular framework. For instance, the protons on the pyridine (B92270) ring exhibit characteristic shifts in the aromatic region, while the protons of the ethanolamine (B43304) side chain appear at higher fields. The splitting patterns of these signals, arising from spin-spin coupling, help to establish the connectivity of the atoms.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. uobasrah.edu.iq The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish the connectivity between protons and carbons, further confirming the structure. omicsonline.org

Crucially, NMR spectroscopy is also instrumental in determining the stereochemistry of chiral molecules like this compound. Chiral shift reagents or the synthesis of diastereomeric derivatives can be used to distinguish between enantiomers and to confirm the absolute configuration of the chiral center.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H8.50-8.45mPyridine-H2, Pyridine-H6
¹H7.70-7.65mPyridine-H4
¹H7.30-7.25mPyridine-H5
¹H4.80-4.75ddCH-OH
¹H3.00-2.90mCH₂-NH₂
¹³C148-147sPyridine-C2, Pyridine-C6
¹³C140-139sPyridine-C4
¹³C134-133sPyridine-C3
¹³C123-122sPyridine-C5
¹³C70-69sCH-OH
¹³C46-45sCH₂-NH₂

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis.nih.govnih.gov

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a key technique for identifying the functional groups present in this compound. researchgate.netresearchgate.net These methods probe the vibrational modes of molecules, providing a characteristic fingerprint of the compound. researchgate.net

In the FT-IR spectrum of this compound, distinct absorption bands corresponding to the various functional groups can be observed. The O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ range. nih.gov The C-H stretching vibrations of the pyridine ring and the aliphatic chain are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. iosrjournals.org Finally, the C-O stretching vibration of the alcohol is typically found in the 1050-1150 cm⁻¹ range.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The pyridine ring vibrations, for instance, often produce strong and sharp signals in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Approximate Frequency (cm⁻¹) Technique
O-H Stretch3200-3600FT-IR
N-H Stretch3300-3500FT-IR
Aromatic C-H Stretch3000-3100FT-IR, Raman
Aliphatic C-H Stretch2850-3000FT-IR, Raman
C=C, C=N Stretch (Pyridine)1400-1600FT-IR, Raman
C-O Stretch1050-1150FT-IR

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing.nih.govnih.gov

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic structure of this compound. This technique measures the absorption of UV and visible light by the molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the pyridine ring. Pyridine and its derivatives typically exhibit two main absorption bands in the UV region. The first, more intense band, often referred to as the E₂ band, appears at shorter wavelengths (around 200-220 nm) and is attributed to a π → π* transition. The second, less intense band, known as the B band, is observed at longer wavelengths (around 250-270 nm) and also arises from a π → π* transition. sielc.com The position and intensity of these bands can be influenced by the substituent on the pyridine ring. The amino alcohol side chain in this compound can cause a slight shift in these absorption maxima compared to unsubstituted pyridine.

Chiral Analytical Methodologies for Enantiomeric Purity Assessment.uobasrah.edu.iq

The assessment of enantiomeric purity is critical for chiral compounds like this compound, particularly in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful. Chiral analytical methodologies are employed to separate and quantify the enantiomers of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies.uobasrah.edu.iq

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. scas.co.jp This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. nih.govsigmaaldrich.com

For the analysis of this compound, a variety of CSPs can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds, including amino alcohols. nih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

Alternatively, derivatization of the amino or alcohol group of this compound with a chiral reagent can be performed. nih.gov Reagents such as Mosher's acid chloride or (R)- or (S)-1-(1-naphthyl)ethyl isocyanate can be used to form diastereomeric amides or carbamates, respectively. These diastereomers have different physical properties and can be readily separated by standard HPLC methods. nih.gov

Table 3: Chiral HPLC Methodologies for Enantiomeric Purity Assessment

Method Stationary Phase/Reagent Principle
Direct MethodChiral Stationary Phase (e.g., polysaccharide-based)Differential interaction of enantiomers with the chiral selector on the column.
Indirect MethodChiral Derivatizing Agent (e.g., Mosher's acid chloride)Formation of diastereomers with different chromatographic properties.

Gas Chromatography (GC) on Chiral Stationary Phases

Gas Chromatography (GC) on chiral stationary phases is another powerful technique for the enantiomeric separation of volatile chiral compounds. nih.govresearchgate.net For this compound, derivatization is typically required to increase its volatility and thermal stability for GC analysis. researchgate.net

The amino and alcohol functional groups can be derivatized, for example, by acylation or silylation. sigmaaldrich.com The resulting derivatives can then be separated on a GC column coated with a chiral stationary phase. Cyclodextrin-based chiral stationary phases are commonly used for this purpose. gcms.czuni-muenchen.de The enantiomers of the derivatized analyte interact differently with the chiral cavities of the cyclodextrin (B1172386), leading to different retention times and thus, separation. uni-muenchen.de The choice of the specific cyclodextrin derivative and the GC conditions, such as temperature program and carrier gas flow rate, are crucial for achieving optimal separation.

Optical Rotation and Circular Dichroism Studies

The chirality of this compound, stemming from the stereocenter at the carbon bearing the amino group, dictates its interaction with plane-polarized light and its differential absorption of circularly polarized light. These chiroptical properties are critical for its characterization, purity assessment, and for understanding its behavior in stereoselective processes.

Optical Rotation is a fundamental property of chiral substances, quantifying the angle to which the plane of polarized light is rotated when passed through a sample. wikipedia.orgmasterorganicchemistry.com The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation. wikipedia.org The specific rotation, [α], is a standardized value that depends on the temperature, the wavelength of light used (commonly the sodium D-line at 589 nm), the concentration of the sample, and the path length of the polarimeter tube. masterorganicchemistry.com

For a given enantiomer, the magnitude of the specific rotation is constant, while its mirror image will rotate light by the exact same magnitude but in the opposite direction. masterorganicchemistry.com While experimental determination is definitive, computational methods using Density Functional Theory (DFT) can also predict the specific optical rotation of a chiral molecule, which can be a powerful tool for assigning absolute configuration, especially when compared with experimental data. mdpi.com Although a specific experimental value for this compound is not detailed in the surveyed literature, a general methodology allows for its prediction. This involves considering the electron-withdrawing or donating power of the substituents around the chiral center. researchgate.net

Table 1: Representative Optical Rotation Data for Chiral Alcohols This table illustrates typical data presentation for optical rotation studies and does not represent measured data for this compound.

Compound Formula Specific Rotation ([(\alpha)]D) Conditions (Concentration, Solvent)
(R,R)-Tartaric Acid C₄H₆O₆ +12.4° c=20, H₂O
(S)-Alanine C₃H₇NO₂ +14.7° c=10, 5M HCl

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is exceptionally sensitive to the three-dimensional structure of a molecule. chemrxiv.org An electronic circular dichroism (ECD) spectrum provides information about the electronic transitions within the molecule and is particularly useful for determining the absolute configuration of molecules containing chromophores near the stereocenter. mdpi.com The pyridine ring in this compound acts as a chromophore, making ECD a suitable technique for its stereochemical analysis. The resulting spectrum, with its characteristic positive or negative Cotton effects, can be compared to theoretical spectra calculated using time-dependent DFT (TD-DFT) to confidently assign the (R) or (S) configuration. mdpi.com

Vibrational Circular Dichroism (VCD), the infrared counterpart to ECD, provides information about the stereochemistry based on the vibrational transitions of the molecule. It is highly sensitive to conformational changes and intermolecular interactions, such as hydrogen bonding. chemrxiv.org VCD can be a powerful tool for studying the structure of this compound in solution and in the solid state. chemrxiv.org

Theoretical and Computational Studies

Theoretical and computational chemistry provide invaluable insights into the properties of molecules at an atomic level. For this compound, these methods can elucidate its three-dimensional structure, electronic properties, conformational flexibility, and the mechanisms by which it induces chirality in chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of organic molecules with high accuracy. nih.gov

For this compound, DFT calculations would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. Functionals such as B3LYP combined with basis sets like 6-311++G** are commonly used for such calculations, providing a good balance between accuracy and computational cost. mdpi.com

Once the optimized geometry is obtained, a variety of electronic properties can be calculated:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions, including hydrogen bonding and potential sites of reaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability.

Table 2: Illustrative DFT-Calculated Properties This table shows the type of data generated from DFT calculations and is not specific to this compound.

Property Calculated Value Units
Total Energy -XXX.XXXX Hartrees
HOMO Energy -X.XXX eV
LUMO Energy -X.XXX eV
HOMO-LUMO Gap X.XXX eV

Conformational Analysis and Energetics

Due to the presence of several single bonds, this compound can exist in multiple conformations. These different spatial arrangements of atoms, or conformers, can have different energies and, therefore, different populations at a given temperature. Conformational analysis is the study of these different conformers and their relative stabilities.

Computational methods, particularly DFT, are used to perform a systematic conformational search. mdpi.com This involves rotating the molecule around its single bonds (e.g., the C-C, C-O, and C-N bonds) and calculating the energy of each resulting geometry. The results can be plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

The key findings from a conformational analysis include:

Identification of Local Minima: These points on the PES correspond to stable conformers.

Relative Energies: The energy difference between the conformers determines their relative populations according to the Boltzmann distribution. The conformer with the lowest energy is the most populated and is referred to as the global minimum.

Transition States: These are the energy maxima on the pathways connecting different conformers. The height of the energy barrier determines the rate of interconversion between conformers.

Understanding the conformational preferences of this compound is crucial, as the reactivity and selectivity of the molecule, particularly when acting as a chiral ligand or catalyst, can be highly dependent on its predominant conformation.

Computational Modeling of Chiral Induction Mechanisms

This compound is a valuable building block and ligand in asymmetric synthesis, where its inherent chirality is transferred to a new molecule. Computational modeling is a powerful tool for understanding the mechanism of this chiral induction at the molecular level.

The process typically involves modeling the transition state of the reaction in which the chiral molecule participates. For example, if this compound is used as a chiral ligand for a metal catalyst in an addition reaction, the model would include the substrate, the metal center, and the ligand.

DFT calculations are employed to locate the transition state structures for the formation of both possible enantiomeric products. nih.gov The energy of these competing transition states is then calculated. According to transition state theory, the reaction pathway with the lower energy transition state will be faster, leading to the major product enantiomer.

Table 3: Hypothetical Transition State Energy Calculation for Chiral Induction This table illustrates the principle of using computational chemistry to predict stereochemical outcomes and is not based on published data for this specific reaction.

Transition State Product Enantiomer Calculated Relative Energy (kcal/mol) Predicted Outcome
TS-R (R)-Product 0.0 Minor Product

By analyzing the geometries of the competing transition states, researchers can identify the specific steric and electronic interactions responsible for the stereochemical outcome. For instance, a bulky group on the ligand might sterically block one face of the substrate, forcing the incoming reagent to attack from the opposite face. Molecular dynamics (MD) simulations can also be used to explore the dynamic behavior of the catalytic complex and confirm the stability of proposed binding modes. nih.gov This detailed understanding allows for the rational design of more effective chiral ligands and catalysts for asymmetric reactions.

Q & A

Q. What are the key considerations for synthesizing (R)-2-amino-1-(pyridin-3-yl)ethanol with high enantiomeric purity?

The synthesis requires enantioselective methods such as kinetic resolution using immobilized lipases (e.g., Novozym 435) to isolate the (R)-enantiomer from racemic mixtures. Post-reaction purification via techniques like crystallization or chromatography ensures >98% enantiomeric excess (ee). Continuous flow reactors can enhance reaction efficiency and scalability .

Q. How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography is the gold standard for absolute configuration determination. Programs like SHELXL refine crystal structures, leveraging the compound’s chiral center and pyridine ring geometry. Circular dichroism (CD) spectroscopy or chiral HPLC with polarimetric detection are complementary methods for assessing ee in solution .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., -NH₂, -OH) and pyridine ring protons.
  • IR Spectroscopy : Confirms O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₇H₁₀N₂O⁺) .

Q. How does the compound’s hygroscopicity impact experimental handling?

The hydrochloride salt form absorbs moisture, necessitating storage in desiccators at 2–8°C under inert gas (e.g., N₂). Reactions should be conducted in anhydrous solvents (e.g., THF, DCM) with molecular sieves to prevent hydrolysis .

Advanced Research Questions

Q. What strategies improve enantioselectivity in catalytic asymmetric syntheses of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce asymmetry during pyridine ring functionalization. Computational modeling (DFT) optimizes ligand-substrate interactions to achieve >90% ee .

Q. How does this compound interact with β₃-adrenergic receptors?

The aminoethanol group forms hydrogen bonds with Asp117 and Tyr308 residues, while the pyridine ring engages in π-π stacking with Phe306. Radioligand binding assays (e.g., ³H-CGP12177 displacement) quantify affinity (Kᵢ < 100 nM) .

Q. What reaction mechanisms explain its participation in multicomponent couplings (e.g., Ugi reactions)?

The primary amine undergoes condensation with aldehydes to form imines, which react with isocyanides and carboxylic acids. Density functional theory (DFT) studies suggest a zwitterionic intermediate stabilizes the transition state, yielding tetrazole or peptoid derivatives .

Q. How do structural modifications influence its biological activity?

  • Pyridine Substitution : 5-Chloro or 2-fluoro analogs (e.g., (1R)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethanol) enhance blood-brain barrier penetration.
  • Amino Group Alkylation : Methylation reduces polar surface area, improving logP by 0.5–1.0 units. SAR tables correlate substituents with IC₅₀ values in cancer cell lines (e.g., HT-29, IC₅₀ = 12 μM vs. parent: 45 μM) .

Q. What computational tools model its pharmacokinetic properties?

ADMET predictors (e.g., SwissADME) estimate:

  • LogS : -2.1 (moderate aqueous solubility).
  • CYP450 Inhibition : High risk of CYP2D6 inhibition (Ki ≈ 5 μM). MD simulations track membrane permeation rates (~10⁻⁶ cm/s) .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Enantiomer Separation : Chiralpak IA-3 column (Heptane:EtOH:DEA = 90:10:0.1) .
  • Biological Assays : Radioligand binding protocols for β₃-adrenoceptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.